molecular formula C17H25NO3 B3091618 Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate CAS No. 1217855-44-1

Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate

Cat. No.: B3091618
CAS No.: 1217855-44-1
M. Wt: 291.4 g/mol
InChI Key: XEUMNRUOYXVTCX-GJZGRUSLSA-N
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Description

Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C17H25NO3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that illustrate its pharmacological effects.

Chemical Structure and Synthesis

The compound is characterized by a pyrrolidine core substituted with a phenoxy group and a tert-pentyl moiety. The synthesis typically involves the reaction of pyrrolidine derivatives with appropriate phenolic compounds under controlled conditions to yield the desired methyl ester.

1. Acetylcholinesterase Inhibition

One of the notable biological activities of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The mechanism involves the inhibition of AChE, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.

  • Case Study : In vitro studies have shown that similar compounds exhibit varying degrees of AChE inhibition, with some derivatives achieving IC50 values in the low micromolar range. For example, a related compound demonstrated an IC50 value of 2.7 µM against AChE, indicating promising therapeutic potential .

2. Phosphodiesterase Inhibition

Another area of interest is the inhibition of phosphodiesterases (PDEs), particularly PDE10A. PDE inhibitors play a role in modulating intracellular signaling pathways and have implications in treating disorders such as schizophrenia and depression.

  • Research Findings : Studies have identified several analogs with high potency against PDE10A, with IC50 values reported below 5 nM for certain derivatives. The binding interactions were elucidated through molecular docking studies, demonstrating favorable interactions within the active site of PDE10A .

Data Table: Biological Activities

Activity Target IC50 Value (µM) Reference
Acetylcholinesterase InhibitionAChE2.7
Phosphodiesterase InhibitionPDE10A< 0.005

The biological activity of this compound can be attributed to its structural features that allow it to interact effectively with enzyme active sites. Molecular dynamics simulations have provided insights into how this compound binds to target enzymes, enhancing our understanding of its pharmacodynamics.

  • Molecular Docking Studies : These studies reveal that the compound can form stable complexes with both AChE and PDE10A, suggesting that structural modifications could further enhance selectivity and potency.

Properties

IUPAC Name

methyl (2S,4S)-4-[4-(2-methylbutan-2-yl)phenoxy]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-5-17(2,3)12-6-8-13(9-7-12)21-14-10-15(18-11-14)16(19)20-4/h6-9,14-15,18H,5,10-11H2,1-4H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUMNRUOYXVTCX-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2CC(NC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate
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